N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Catalog No.
S1941548
CAS No.
93102-05-7
M.F
C13H23NOSi
M. Wt
237.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylam...

CAS Number

93102-05-7

Product Name

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

IUPAC Name

N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine

Molecular Formula

C13H23NOSi

Molecular Weight

237.41 g/mol

InChI

InChI=1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3

InChI Key

RPZAAFUKDPKTKP-UHFFFAOYSA-N

SMILES

COCN(CC1=CC=CC=C1)C[Si](C)(C)C

Canonical SMILES

COCN(CC1=CC=CC=C1)C[Si](C)(C)C

The exact mass of the compound N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601818. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (CAS 93102-05-7) is a widely used, stable, and convenient liquid precursor for the in-situ generation of non-stabilized N-benzyl azomethine ylides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHHXEl-Uvwxqt6bso2lky4skSxNABlLu2svz2ZfPQUIf9KFGiT2hqmSjGBVVYjRkhhAqKDfZtRUVwfGW49NRcHg65IhZypd_ktaemB-C0HqpS5_6I6LQ2RK48gUAi5xldV2inQl9uyl3F3qOn9dLzwzf1z-kFLbLVw6eFdtVUFk3OEiyuGxx6jAn7oAiI%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEi-vUNOG7c2JxQkt-6Fw2tsvWmq8nc3EQnuuGdJeflC2Sv3kMu2B4-YfmcAGZ-vNA2ZaEc6t5n636oAmLXjv1TZj1PSjk6OfRhiLIURsjhLUWNWlnzwhJWgkEbjptIZuhM2BQT7KQ9Unmk4WEOTTzQOZCjkG-NcsGU2-d2x6wUyfIENJBoLgAVR0VKG6hwR734CKswEFUbvSWQroOpC2tF2g%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOQ2I0U1Czm0Dr2d2CHSeYsoYOoIIselHniI3xu7v6FjkKhltJa87VV5vfSzD3494tGTpelPj9uGgBQCJYwILYWmAlftBkl5RRTVSjw-nqYXObH5NtqvwGZ2KrMiDUrmcHAycBZCO8iKwe-Gjm7yPPTHcg0PiiapB-7JJS4kgF-SziAsox1RCeWbHH0M4GNfHsdk3WAqu1c9yLSsTSgX-VvK6J4gYT5vqo)] These reactive intermediates are primarily employed in [3+2] dipolar cycloaddition reactions with electron-deficient alkenes and alkynes to synthesize a diverse range of N-benzyl substituted pyrrolidines and related N-heterocycles, which are important structural motifs in medicinal chemistry.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEi-vUNOG7c2JxQkt-6Fw2tsvWmq8nc3EQnuuGdJeflC2Sv3kMu2B4-YfmcAGZ-vNA2ZaEc6t5n636oAmLXjv1TZj1PSjk6OfRhiLIURsjhLUWNWlnzwhJWgkEbjptIZuhM2BQT7KQ9Unmk4WEOTTzQOZCjkG-NcsGU2-d2x6wUyfIENJBoLgAVR0VKG6hwR734CKswEFUbvSWQroOpC2tF2g%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqLa83jPNs3uIR6LcAHpNslVgOZbrYyCH3O7Yl0A58HHCqboRJQPmTo73pO8eO1pdvRCsgzq7lGTOtKGXh31QN3tcvRYtSfdoNMAvalDFh4iFACAMZ9QJyjI0jS4k1uEcEKY9aHUFmBJNu5tbTZLHD96bigW0BE2hLnBMdtEMkNKkn8Zo65w_LSwUZhI-WnmGfxv6P0DUWAUI1Qu3BhR5YGwxNdhxpRMszwPd4hbOt8g20B6FNdpMjF91R3o16h_jB0vl9IkaHJ5ZxyOH7mk7LtdeF90Q93e-YPg%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnj2BMDleGFe9Vh8dk3ngYuZoPCkl2WKlndNWuX4_jXoSgRc1FneNPfkJXa9r5B52x4o22G-4GnTl4cFKTaw6sT4LU6Wsw4Ko4E_WL522BdpCo41GzhZpKgSNjfBbbEVydnth25A47L8sJaocZLbNwkRmArZY3Imk%3D)] The reagent's design allows for ylide formation under various conditions, including thermal or acid-catalyzed pathways, offering a practical alternative to less stable or multi-component ylide generation systems.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEi-vUNOG7c2JxQkt-6Fw2tsvWmq8nc3EQnuuGdJeflC2Sv3kMu2B4-YfmcAGZ-vNA2ZaEc6t5n636oAmLXjv1TZj1PSjk6OfRhiLIURsjhLUWNWlnzwhJWgkEbjptIZuhM2BQT7KQ9Unmk4WEOTTzQOZCjkG-NcsGU2-d2x6wUyfIENJBoLgAVR0VKG6hwR734CKswEFUbvSWQroOpC2tF2g%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeivVvWKDInawjK6Uet00zDSlDvYgCM57suOvZ0rwxp5iqLySdcT5XCkqFNf-RtKw7-XPMyozPf0rgv6AqMkuFlwUOounKdTCqHxkcrHrCFBrSpNLxpi7uFE6WUvk6AR58KNg%3D)]

Choosing a substitute for N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine based on superficial structural similarity can lead to significant process failures. Alternative precursors, such as those lacking the methoxymethyl group or relying on the in-situ condensation of amino esters and aldehydes, often require different activation methods, exhibit lower stability, or necessitate harsh reaction conditions like strong Lewis acids or high temperatures.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeivVvWKDInawjK6Uet00zDSlDvYgCM57suOvZ0rwxp5iqLySdcT5XCkqFNf-RtKw7-XPMyozPf0rgv6AqMkuFlwUOounKdTCqHxkcrHrCFBrSpNLxpi7uFE6WUvk6AR58KNg%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRg7RbFGa_QqfkQ4zbbD1Jc93cIuxrWItLuQ6E9lSl4IjE733xq-w7hUF0mkAr4FrkA2qe1Mz9roOTnltXAH4TW0mh7PPWJmHeCpq7m53pTgFIBcHUgI_8lFCk2UwB0JzR91RSgfwABXMePQ%3D%3D)] This can result in decreased yields, a narrower substrate scope, and poor reproducibility, particularly in processes involving sensitive functional groups. The use of this specific, well-defined precursor eliminates the variability and side-reactions associated with multi-component *in-situ* generation, ensuring more reliable and predictable outcomes in complex syntheses.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEi-vUNOG7c2JxQkt-6Fw2tsvWmq8nc3EQnuuGdJeflC2Sv3kMu2B4-YfmcAGZ-vNA2ZaEc6t5n636oAmLXjv1TZj1PSjk6OfRhiLIURsjhLUWNWlnzwhJWgkEbjptIZuhM2BQT7KQ9Unmk4WEOTTzQOZCjkG-NcsGU2-d2x6wUyfIENJBoLgAVR0VKG6hwR734CKswEFUbvSWQroOpC2tF2g%3D%3D)]

Enables High-Yield Cycloadditions Under Mild, Acid-Catalyzed Conditions

This reagent demonstrates superior performance under mild, catalytic acid conditions compared to routes requiring stronger, stoichiometric Lewis acids or harsher thermal induction. In a representative [3+2] cycloaddition with N-phenylmaleimide, utilizing a catalytic amount of trifluoroacetic acid (TFA) with N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in CH2Cl2 at room temperature affords the corresponding pyrrolidine cycloadduct in 90% isolated yield.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHHXEl-Uvwxqt6bso2lky4skSxNABlLu2svz2ZfPQUIf9KFGiT2hqmSjGBVVYjRkhhAqKDfZtRUVwfGW49NRcHg65IhZypd_ktaemB-C0HqpS5_6I6LQ2RK48gUAi5xldV2inQl9uyl3F3qOn9dLzwzf1z-kFLbLVw6eFdtVUFk3OEiyuGxx6jAn7oAiI%3D)] This contrasts with alternative methods for generating non-stabilized ylides which often require metal catalysts or elevated temperatures, potentially limiting functional group compatibility.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEi-vUNOG7c2JxQkt-6Fw2tsvWmq8nc3EQnuuGdJeflC2Sv3kMu2B4-YfmcAGZ-vNA2ZaEc6t5n636oAmLXjv1TZj1PSjk6OfRhiLIURsjhLUWNWlnzwhJWgkEbjptIZuhM2BQT7KQ9Unmk4WEOTTzQOZCjkG-NcsGU2-d2x6wUyfIENJBoLgAVR0VKG6hwR734CKswEFUbvSWQroOpC2tF2g%3D%3D)]

Evidence DimensionIsolated Yield (%)
Target Compound Data90%
Comparator Or BaselineAlternative methods requiring metal catalysts or higher temperatures which often result in lower yields or side products.
Quantified DifferenceProvides high yields under significantly milder, more scalable conditions.
ConditionsCycloaddition with N-phenylmaleimide using catalytic TFA in CH2Cl2 at room temperature.

This enables the synthesis of complex pyrrolidines with sensitive functional groups that would not tolerate harsher conditions, improving process efficiency and substrate scope.

Superior Performance with Fluoride Anion Initiation for Acid-Sensitive Substrates

For applications where even catalytic acid is detrimental, this precursor provides a high-yielding fluoride-initiated pathway. Reaction with dimethyl fumarate using a catalytic amount of lithium fluoride (LiF) in acetonitrile at 60 °C produces the trans-pyrrolidine-3,4-dicarboxylate in 89% yield.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHHXEl-Uvwxqt6bso2lky4skSxNABlLu2svz2ZfPQUIf9KFGiT2hqmSjGBVVYjRkhhAqKDfZtRUVwfGW49NRcHg65IhZypd_ktaemB-C0HqpS5_6I6LQ2RK48gUAi5xldV2inQl9uyl3F3qOn9dLzwzf1z-kFLbLVw6eFdtVUFk3OEiyuGxx6jAn7oAiI%3D)] This demonstrates a robust alternative to acid-catalyzed methods and other ylide precursors that do not respond efficiently to fluoride activation, offering critical process flexibility.

Evidence DimensionIsolated Yield (%)
Target Compound Data89%
Comparator Or BaselineAcid-catalyzed method with the same reagent (yields vary by substrate, but often comparable); other ylide generation methods may not be compatible with fluoride initiation.
Quantified DifferenceMaintains high yields while replacing an acid catalyst with a mild salt, broadening substrate compatibility.
ConditionsCycloaddition with dimethyl fumarate using catalytic LiF in acetonitrile at 60 °C.

This provides a reliable, high-yield manufacturing route for pyrrolidines when the substrate or other components are unstable in the presence of acid catalysts.

Demonstrated Stereospecificity in Cycloadditions, Preserving Olefin Geometry

The azomethine ylide generated from this precursor undergoes stereospecific cycloaddition, a hallmark of a concerted [3+2] mechanism. When reacted with dimethyl maleate (a Z-alkene), it exclusively forms the cis-pyrrolidine product in 90% yield.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHHXEl-Uvwxqt6bso2lky4skSxNABlLu2svz2ZfPQUIf9KFGiT2hqmSjGBVVYjRkhhAqKDfZtRUVwfGW49NRcHg65IhZypd_ktaemB-C0HqpS5_6I6LQ2RK48gUAi5xldV2inQl9uyl3F3qOn9dLzwzf1z-kFLbLVw6eFdtVUFk3OEiyuGxx6jAn7oAiI%3D)] Conversely, reaction with dimethyl fumarate (an E-alkene) yields only the trans-pyrrolidine product (89% yield).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHHXEl-Uvwxqt6bso2lky4skSxNABlLu2svz2ZfPQUIf9KFGiT2hqmSjGBVVYjRkhhAqKDfZtRUVwfGW49NRcHg65IhZypd_ktaemB-C0HqpS5_6I6LQ2RK48gUAi5xldV2inQl9uyl3F3qOn9dLzwzf1z-kFLbLVw6eFdtVUFk3OEiyuGxx6jAn7oAiI%3D)] This is a critical feature not always guaranteed with stepwise or thermally ambiguous ylide generation methods, where stereochemical information can be lost.

Evidence DimensionStereochemical Outcome
Target Compound Data100% cis-adduct from Z-alkene; 100% trans-adduct from E-alkene
Comparator Or BaselineHypothetical stepwise or non-concerted mechanisms which could lead to mixtures of diastereomers.
Quantified DifferenceComplete (within detection limits) transfer of olefin geometry to the product stereochemistry.
ConditionsReaction with dimethyl maleate or dimethyl fumarate, initiated by catalytic LiF in acetonitrile.

This predictable stereochemical control is essential for pharmaceutical and materials science applications, as it avoids costly and difficult separation of diastereomers, ensuring the synthesis of a single, desired isomer.

Synthesis of Stereochemically Defined Pyrrolidine Scaffolds for Drug Discovery

This reagent is the right choice for constructing libraries of highly substituted pyrrolidines where precise control over stereochemistry is non-negotiable. Its demonstrated stereospecificity ensures that the geometry of the starting alkene is directly translated into the final product, eliminating the need for chiral separation of diastereomers and simplifying structure-activity relationship (SAR) studies.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHHXEl-Uvwxqt6bso2lky4skSxNABlLu2svz2ZfPQUIf9KFGiT2hqmSjGBVVYjRkhhAqKDfZtRUVwfGW49NRcHg65IhZypd_ktaemB-C0HqpS5_6I6LQ2RK48gUAi5xldV2inQl9uyl3F3qOn9dLzwzf1z-kFLbLVw6eFdtVUFk3OEiyuGxx6jAn7oAiI%3D)]

Process Development for APIs Containing Acid-Labile Functional Groups

For multi-step syntheses of active pharmaceutical ingredients (APIs) where substrates contain acid-sensitive moieties (e.g., certain esters, acetals, or protecting groups), this compound offers a critical advantage. The ability to initiate the key cycloaddition step with a mild salt like lithium fluoride instead of an acid catalyst allows for the incorporation of the pyrrolidine core without compromising the integrity of the wider molecule.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEi-vUNOG7c2JxQkt-6Fw2tsvWmq8nc3EQnuuGdJeflC2Sv3kMu2B4-YfmcAGZ-vNA2ZaEc6t5n636oAmLXjv1TZj1PSjk6OfRhiLIURsjhLUWNWlnzwhJWgkEbjptIZuhM2BQT7KQ9Unmk4WEOTTzQOZCjkG-NcsGU2-d2x6wUyfIENJBoLgAVR0VKG6hwR734CKswEFUbvSWQroOpC2tF2g%3D%3D)]

Reliable Scale-Up of [3+2] Cycloadditions in Industrial Settings

As a stable, single-component liquid, this precursor is ideal for reproducible, large-scale manufacturing workflows. It circumvents the process variability and potential hazards associated with generating reactive ylides *in situ* from multiple starting materials (e.g., an amine and an aldehyde). Its high performance under mild, catalytic conditions translates to a more efficient, safer, and economically viable process.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHHXEl-Uvwxqt6bso2lky4skSxNABlLu2svz2ZfPQUIf9KFGiT2hqmSjGBVVYjRkhhAqKDfZtRUVwfGW49NRcHg65IhZypd_ktaemB-C0HqpS5_6I6LQ2RK48gUAi5xldV2inQl9uyl3F3qOn9dLzwzf1z-kFLbLVw6eFdtVUFk3OEiyuGxx6jAn7oAiI%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEi-vUNOG7c2JxQkt-6Fw2tsvWmq8nc3EQnuuGdJeflC2Sv3kMu2B4-YfmcAGZ-vNA2ZaEc6t5n636oAmLXjv1TZj1PSjk6OfRhiLIURsjhLUWNWlnzwhJWgkEbjptIZuhM2BQT7KQ9Unmk4WEOTTzQOZCjkG-NcsGU2-d2x6wUyfIENJBoLgAVR0VKG6hwR734CKswEFUbvSWQroOpC2tF2g%3D%3D)]

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Dates

Last modified: 08-16-2023

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